2-Propanone, methylhydrazone

Catalog No.
S704183
CAS No.
5771-02-8
M.F
C4H10N2
M. Wt
86.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanone, methylhydrazone

CAS Number

5771-02-8

Product Name

2-Propanone, methylhydrazone

IUPAC Name

N-(propan-2-ylideneamino)methanamine

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C4H10N2/c1-4(2)6-5-3/h5H,1-3H3

InChI Key

JXSSEZYJBTUIGX-UHFFFAOYSA-N

SMILES

CC(=NNC)C

Canonical SMILES

CC(=NNC)C

2-Propanone, methylhydrazone, also known as acetone methylhydrazone, is a chemical compound with the molecular formula C₄H₁₀N₂. It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of 2-propanone (acetone) and methylhydrazine. The compound features a carbonyl group (C=O) that is linked to a hydrazone group (C=N-NH₂), making it a significant intermediate in organic synthesis.

The structure of 2-Propanone, methylhydrazone can be represented as follows:

text
H |H₂N-N=C-CH₃ | CH₃

This compound is notable for its stability and reactivity, particularly in the formation of various derivatives through further

  • Condensation Reactions: It can react with various aldehydes and ketones to form additional hydrazones.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to the original ketone and hydrazine.
  • Reduction: The hydrazone can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

These reactions highlight the versatility of 2-Propanone, methylhydrazone in organic chemistry.

Research indicates that 2-Propanone, methylhydrazone exhibits biological activity, particularly in its interaction with various molecular targets. The hydrazone group allows it to form stable complexes with metal ions and other biomolecules, which may influence biological processes. Some studies suggest potential applications in medicinal chemistry due to its ability to inhibit certain enzymes and modulate biological pathways.

The synthesis of 2-Propanone, methylhydrazone typically involves the following steps:

  • Condensation Reaction: Mix 2-propanone with methylhydrazine in an acidic medium.
  • Heating: The mixture is heated to facilitate the condensation reaction, leading to the formation of 2-Propanone, methylhydrazone.
  • Purification: The resulting product is purified through recrystallization or distillation techniques.

This method is straightforward and yields high purity levels of the desired compound.

2-Propanone, methylhydrazone has various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Analytical Chemistry: Used as a reagent for detecting aldehydes and ketones.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties due to its biological activity.

These applications underscore its importance in both industrial and research settings.

Studies on the interactions of 2-Propanone, methylhydrazone reveal its ability to form complexes with transition metals and other substrates. This property makes it useful in coordination chemistry and catalysis. Additionally, its interactions with biological macromolecules have been explored for potential drug development applications .

Several compounds share structural similarities with 2-Propanone, methylhydrazone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Propanone (Acetone)C₃H₆OSimple ketone; widely used solvent
MethylhydrazineC₂H₈N₂Hydrazine derivative; used in rocket fuel
2-Propanol (Isopropanol)C₃H₈OAlcohol; commonly used as a solvent
1-MethylhydrazineC₂H₈N₂Similar reactivity; used in pharmaceuticals

Uniqueness: 2-Propanone, methylhydrazone stands out due to its dual functionality as both a hydrazone and an intermediate for further transformations. Its ability to interact with various substrates enhances its utility in synthetic chemistry compared to simpler compounds like acetone or alcohols.

XLogP3

0.5

Other CAS

5771-02-8

Dates

Modify: 2023-08-15

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